(4s,6s,7s)-7-Hydroxy-4,6-dimethyl-3-nonanone
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Overview
Description
. This compound plays a crucial role in the mating behavior of these beetles by attracting males to females.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves several steps. One of the methods includes the preparation of the O-acetyl derivative of its (4S,6R,7R)-isomer. The dithiane derivative is prepared from the cyclic acetal obtained from D-glucose through a transthioacetalisation and protection of the hydroxy group as the 1-ethoxyethyl acetal . Deprotonation with n-BuLi at low temperatures is a key step in this synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (MCPBA) for oxidation, and reducing agents like lithium aluminium hydride (LAH) for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would yield an alcohol.
Scientific Research Applications
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves its interaction with olfactory receptors in male cigarette beetles. The compound binds to specific receptors, triggering a signaling pathway that leads to the attraction of males to females . This process is highly stereospecific, with only the natural enantiomer being biologically active .
Comparison with Similar Compounds
Similar Compounds
(4S,6R,7R)-4,6-Dimethyl-7-hydroxy-3-nonanone: This isomer has different stereochemistry and does not exhibit the same biological activity.
4-Methylhexanoic acid: Another pheromone with different structural features and biological activity.
Uniqueness
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone is unique due to its specific stereochemistry, which is crucial for its biological activity as a sex pheromone. Its ability to attract male cigarette beetles makes it a valuable tool in pest management .
Properties
CAS No. |
72598-35-7 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 |
InChI Key |
YEKDTNYNLCQHPV-GUBZILKMSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)C[C@H](C)C(=O)CC)O |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O |
Origin of Product |
United States |
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